4-Phenyldibenzothiophene
Overview
Description
4-Phenyldibenzothiophene is an organic compound that belongs to the class of dibenzothiophenes It is characterized by a thiophene ring fused to two benzene rings, with a phenyl group attached to one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyldibenzothiophene can be achieved through various methods. One notable method involves the use of dihalobenzenes and phenyllithium. This process can be conducted in a single pot, leading to the formation of the thiophene ring. The reaction typically involves the following steps:
- Preparation of phenyllithium by reacting bromobenzene with lithium.
- Reaction of phenyllithium with dihalobenzenes to form the intermediate compound.
- Cyclization of the intermediate to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of readily available dihalobenzenes and phenyllithium ensures higher yields and cost-effectiveness. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyldibenzothiophene undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Phenyldibenzothiophene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of sulfur-containing polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Used as an indicator of thermal maturity in crude oils and source rocks, and in the development of organic light-emitting diodes (OLEDs) for display technologies .
Mechanism of Action
The mechanism of action of 4-Phenyldibenzothiophene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Phenyldibenzothiophene can be compared with other similar compounds, such as:
Dibenzothiophene: Lacks the phenyl group attached to the benzene ring.
Benzo[b]naphtho[2,1-d]thiophene: Contains an additional fused benzene ring.
Dimethyldibenzothiophenes: Contains methyl groups attached to the benzene rings
Uniqueness: this compound is unique due to the presence of the phenyl group, which influences its chemical reactivity and physical properties. This makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
4-phenyldibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCNAHBDZUYGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423764 | |
Record name | 4-Phenyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104601-39-0 | |
Record name | 4-Phenyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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